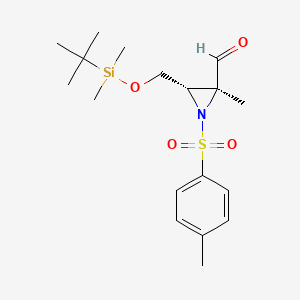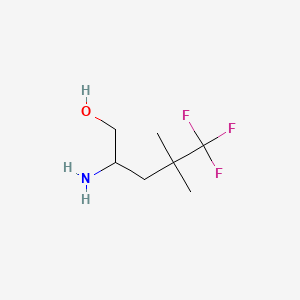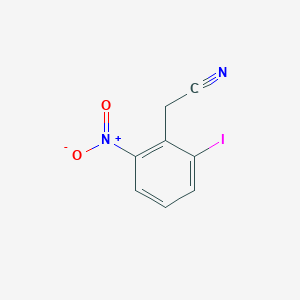
2-(2-Iodo-6-nitrophenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Iodo-6-nitrophenyl)acetonitrile is an organic compound with the molecular formula C8H5IN2O2 and a molecular weight of 288.04 g/mol . This compound is characterized by the presence of an iodo group and a nitro group attached to a phenyl ring, along with an acetonitrile group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The reaction conditions often include the use of strong acids like sulfuric acid for nitration and bases like sodium hydroxide for the subsequent steps . Industrial production methods may involve large-scale nitration and cyanation processes, ensuring high purity and yield.
Chemical Reactions Analysis
2-(2-Iodo-6-nitrophenyl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The iodo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The acetonitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium hydroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Iodo-6-nitrophenyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Iodo-6-nitrophenyl)acetonitrile involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the iodo group can undergo substitution reactions. These interactions can affect various biochemical pathways, making it useful in research applications .
Comparison with Similar Compounds
Similar compounds to 2-(2-Iodo-6-nitrophenyl)acetonitrile include:
2-(2-Bromo-6-nitrophenyl)acetonitrile: Similar structure but with a bromo group instead of an iodo group.
2-(2-Chloro-6-nitrophenyl)acetonitrile: Contains a chloro group instead of an iodo group.
2-(2-Fluoro-6-nitrophenyl)acetonitrile: Contains a fluoro group instead of an iodo group.
The uniqueness of this compound lies in the reactivity of the iodo group, which can undergo specific substitution reactions that other halogens may not facilitate as readily.
Properties
Molecular Formula |
C8H5IN2O2 |
|---|---|
Molecular Weight |
288.04 g/mol |
IUPAC Name |
2-(2-iodo-6-nitrophenyl)acetonitrile |
InChI |
InChI=1S/C8H5IN2O2/c9-7-2-1-3-8(11(12)13)6(7)4-5-10/h1-3H,4H2 |
InChI Key |
TXQNXKCKXWUZQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)I)CC#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (2-(7-methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)ethyl)carbamate](/img/structure/B14909991.png)
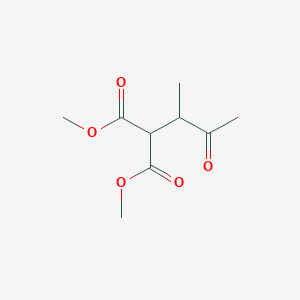
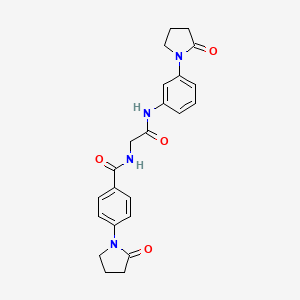
![8-Chloro-1-isopropyl-1H-[1,2,3]triazolo[4,5-h]quinazoline](/img/structure/B14910010.png)
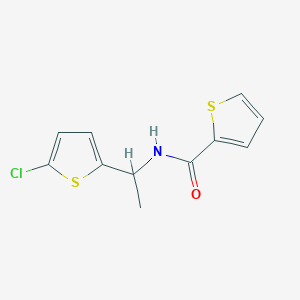

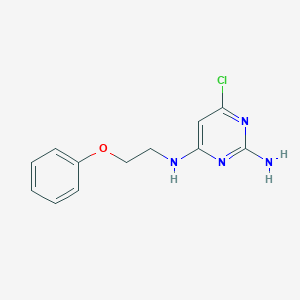
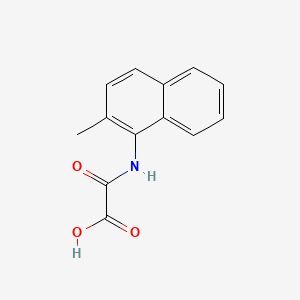
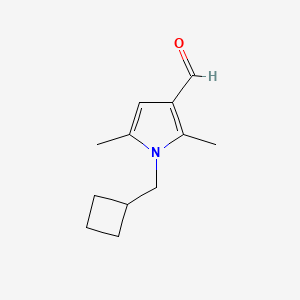

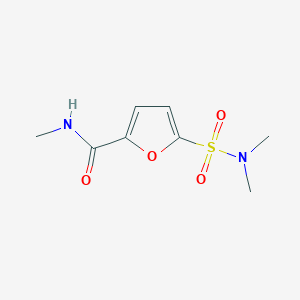
![2-chloro-5-fluoro-N-[2-(morpholin-4-yl)ethyl]pyrimidin-4-amine](/img/structure/B14910074.png)
